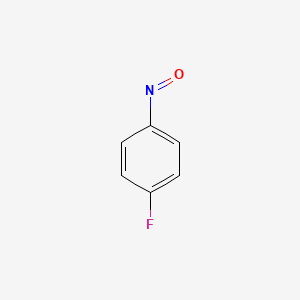

1-Fluoro-4-nitrosobenzene

Description

Properties

IUPAC Name |

1-fluoro-4-nitrosobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-5-1-3-6(8-9)4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQKZDGBPNKBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312473 | |

| Record name | 1-Fluoro-4-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-15-8 | |

| Record name | 1-Fluoro-4-nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Fluoro-4-nitrosobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene, followed by the reduction of the nitro group to a nitroso group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for the nitration step, and a reducing agent such as iron or tin in hydrochloric acid for the reduction step.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness. Large-scale production often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Fluoro-4-nitrosobenzene undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitroso group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The fluorine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of corresponding substituted benzene derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Organic Compounds

1-Fluoro-4-nitrosobenzene serves as a key intermediate in the synthesis of various organic compounds, particularly in the production of pharmaceuticals and agrochemicals. It can be utilized in:

- Nitration Reactions : It is used as a substrate for nitration reactions to produce nitro derivatives, which are important in the synthesis of dyes and pharmaceuticals .

- Fluorination Processes : The compound can be employed in fluorination reactions to introduce fluorine atoms into organic molecules, enhancing their biological activity and stability .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for:

- Detection of Amines : It can react with primary and secondary amines to form stable derivatives, allowing for their quantification and analysis via chromatographic techniques .

Medicinal Chemistry

The compound plays a role in medicinal chemistry through:

- Development of Antitumor Agents : Research has indicated that derivatives of this compound can be synthesized to create potential antitumor agents by modifying its structure to enhance cytotoxicity against cancer cells .

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the synthesis of novel benzimidazolequinone derivatives using this compound as a starting material. These derivatives showed promising activity against various cancer cell lines, indicating the potential for further development into therapeutic agents .

Case Study 2: Fluorinated Dyes

Another application involved the use of this compound in the synthesis of fluorinated dyes. The introduction of fluorine atoms was shown to improve the photostability and solubility of these dyes, making them suitable for various industrial applications, including textiles and inks .

| Dye Type | Properties | Application |

|---|---|---|

| Fluorinated Dye | High photostability | Textiles, Inks |

Mechanism of Action

The mechanism of action of 1-Fluoro-4-nitrosobenzene involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Positional Isomers: 1-Fluoro-2-nitrosobenzene

- Structure and Reactivity : The ortho-fluoro isomer (1-fluoro-2-nitrosobenzene, CAS 179816-26-3) exhibits steric hindrance between the fluorine and nitroso groups, reducing its reactivity in electrophilic substitution reactions compared to the para-isomer .

- Synthetic Applications : While 1-fluoro-4-nitrosobenzene is used in azo coupling (e.g., forming products like 7a–e ), the ortho-isomer is less commonly employed due to lower yields in analogous reactions .

Nitro vs. Nitroso Derivatives: 1-Fluoro-4-nitrobenzene

- Chemical Properties: 1-Fluoro-4-nitrobenzene (CAS 350-46-9) contains a nitro (–NO₂) group instead of nitroso. The nitro group is electron-withdrawing, making the compound less reactive in nucleophilic aromatic substitutions compared to the nitroso analog .

- Applications : Primarily used as an intermediate in agrochemicals and pharmaceuticals, whereas nitroso derivatives are favored in photopharmacology for their reversible bond formation .

Methoxy-Substituted Analogs: 1-Fluoro-4-methoxy-2-nitrobenzene

- Electronic Effects : The methoxy group at the para-position (CAS 151414-46-9) donates electron density via resonance, increasing reactivity in electrophilic substitutions. This contrasts with fluorine’s electron-withdrawing nature in this compound .

- Stability : Methoxy-nitrobenzene derivatives are more thermally stable but less suitable for dynamic biological applications due to irreversible bond formation .

Halogenated Derivatives: 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene

- Substituent Effects : The bromine atom at the meta-position (CAS 1224629-07-5) enhances electrophilicity but introduces steric challenges. Fluorine’s smaller size in this compound allows for easier functionalization in crowded reaction environments .

- Safety Profile : Brominated analogs require stricter handling protocols (e.g., P201, P202 precautions ), whereas fluorine’s biocompatibility reduces toxicity risks in medicinal chemistry .

Data Tables

Table 1: Key Properties of this compound and Analogs

Table 2: Spectral Data Comparison

*Inferred from .

Biological Activity

1-Fluoro-4-nitrosobenzene (CAS No. 350-46-9) is an organic compound with significant relevance in medicinal chemistry and toxicology. It features a nitro group and a fluorine substituent on a benzene ring, which contributes to its unique biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 141.10 g/mol

- CAS Number : 350-46-9

Biological Activity

This compound exhibits various biological activities, including antibacterial, antifungal, and potential antitumor effects. The presence of the nitroso group is particularly significant as it can participate in redox reactions and influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against several bacterial strains. A study evaluated its efficacy against Mycobacterium tuberculosis and found promising results with minimal inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL for various derivatives containing similar structures .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 16 | Moderate against M. tuberculosis |

| Compound 3m | 4 | Potent against rifampicin-resistant M. tuberculosis |

| Compound 3e | 64 | Low inhibitory effect |

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor potential. Certain derivatives exhibited cytotoxic effects on tumor cell lines, suggesting that modifications to the nitro and fluoro groups can enhance activity against cancer cells .

The biological activity of this compound is largely attributed to its ability to form reactive nitrogen species (RNS) upon reduction within biological systems. These RNS can induce oxidative stress, leading to apoptosis in cancer cells and disruption of bacterial cell walls.

Case Studies

- Antimycobacterial Evaluation : A series of compounds derived from this compound were synthesized and tested for their antitubercular activities. The most effective derivative demonstrated an MIC of 4 μg/mL against both sensitive and resistant strains of M. tuberculosis .

- Cytotoxicity Assessment : In vitro assays were conducted on several tumor cell lines, revealing that some derivatives had significant cytotoxic effects, indicating potential for further development as anticancer agents .

Toxicological Profile

Despite its potential therapeutic applications, the toxicity profile of this compound warrants attention. Studies have indicated that it may cause skin sensitization and other adverse effects upon exposure .

Q & A

Q. How should researchers design experiments to assess the environmental impact of this compound byproducts?

- Conduct ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition tests) for byproducts. Pair with degradation studies under simulated environmental conditions (UV light, aqueous hydrolysis) to identify persistent metabolites. Regulatory compliance requires adherence to OECD guidelines for chemical safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.